molecular formula C36H58O6 B14672496 Ingenane hexadecanoate CAS No. 37394-33-5

Ingenane hexadecanoate

Cat. No.: B14672496
CAS No.: 37394-33-5
M. Wt: 586.8 g/mol
InChI Key: FERBCNQIQRZHHD-OVTXEERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenane hexadecanoate, also known as ingenol 3-hexadecanoate, is a diterpenoid ester derived from ingenol. Ingenol is a polyfunctional diterpene alcohol found in the Euphorbiaceae family of plants. This compound is part of the ingenane class of diterpenoids, which are structurally related to the tigliane skeleton of phorbol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ingenane hexadecanoate typically involves the esterification of ingenol with hexadecanoic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods: the general approach involves the extraction of ingenol from Euphorbia plants, followed by chemical modification to produce the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ingenane hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Ingenane hexadecanoate has several scientific research applications:

Mechanism of Action

Ingenane hexadecanoate is compared with other similar compounds, such as:

Comparison with Similar Compounds

  • Phorbol 12-myristate 13-acetate
  • Ingenol mebutate
  • 16-Hydroxyingenol
  • Euphorbia factor I 1
  • Euphorbia factor I 5

Ingenane hexadecanoate stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

37394-33-5

Molecular Formula

C36H58O6

Molecular Weight

586.8 g/mol

IUPAC Name

[(4R,5S,6S,9R,10R,12R,14S)-4,5-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate

InChI

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-26(23-37)21-27-30-28(34(30,4)5)20-25(3)35(32(27)40)22-24(2)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27+,28+,30-,31+,33-,35?,36-/m0/s1

InChI Key

FERBCNQIQRZHHD-OVTXEERBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@@H](C4(C2=O)[C@@]1([C@@H](C(=C4)C)O)O)C)CO

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(=CC2C3C(C3(C)C)CC(C4(C2=O)C1(C(C(=C4)C)O)O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.